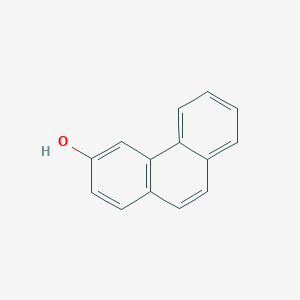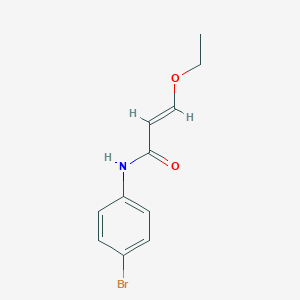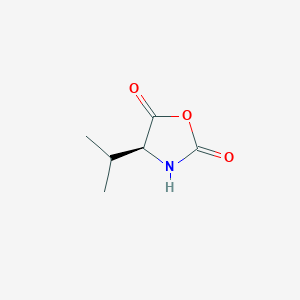![molecular formula C₉H₁₄O₄ B023684 (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone CAS No. 83680-34-6](/img/structure/B23684.png)
(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- Synthesis of Related Compounds : 4H-furo[3,4-b]pyran derivatives, related to the compound , are synthesized through a three-component reaction involving isocyanides, dialkyl acetylenedicarboxylates, and tetronic acid, showing broad biological activity (Shaabani et al., 2008).
Synthesis Analysis
- Metal-Free Synthesis Method : A metal-free Lewis acid-initiated protocol has been developed for synthesizing highly substituted derivatives from benzamides and aldehydes, using a Prins cyclization reaction followed by intramolecular cyclization (Shit et al., 2023).
Molecular Structure Analysis
- Charge Density Analysis : The structure of closely related compounds has been investigated using X-ray diffraction and computational chemistry, focusing on the properties of the nitrogen-oxygen bond (Vénosová et al., 2020).
Chemical Reactions and Properties
- Synthesis of Furan-3-Carboxylic Esters : Synthesis involving oxidative carbonylation of 3-yne-1,2-diol derivatives has been used to produce furan-3-carboxylic esters, forming two C-O bonds and one C-C bond (Gabriele et al., 2012).
Physical Properties Analysis
- Study of Related Compounds : The structure and energetics of related compounds like pyrrolidinones and tetrahydrofuranones have been analyzed using high-level ab initio quantum chemical calculations (Miranda et al., 2013).
Chemical Properties Analysis
- Quantum Studies and Thermodynamic Properties : Detailed quantum studies, including NLO and thermodynamic properties, have been conducted on novel compounds synthesized from similar reactions, providing insights into the chemical properties of these molecules (Halim & Ibrahim, 2022).
Scientific Research Applications
Organocatalytic Synthesis of Heterocycles
Recent advances in organocatalysis have highlighted the importance of heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, in drug discovery and development. The three-component cyclocondensation of dimedone with aldehydes and malononitrile, employing organocatalysts, has been investigated for the construction of tetrahydrobenzo[b]pyrans. These methods emphasize green chemistry principles by utilizing water and water-ethanol systems as solvents, showcasing the compound's relevance in synthesizing valuable heterocyclic compounds (Kiyani, 2018).
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
The pyranopyrimidine core, crucial for the pharmaceutical industry, has seen significant development in synthesis strategies using hybrid catalysts, including organocatalysts and nanocatalysts. The review on 5H-pyrano[2,3-d]pyrimidine scaffolds underscores their broad applicability in medicinal chemistry, driven by their structural diversity and bioavailability. This demonstrates the compound's potential in facilitating the development of lead molecules with enhanced pharmacological properties (Parmar, Vala, & Patel, 2023).
Bioactive Molecule Synthesis
The synthesis and pharmacological exploration of morpholine and pyran derivatives have been extensively reviewed, highlighting their significant role in biochemistry and pharmaceuticals. The broad spectrum of pharmacological activities associated with these derivatives accentuates the importance of such compounds in the design and synthesis of novel bioactive molecules. This research underscores the potential of using (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone in the creation of biologically active compounds (Asif & Imran, 2019).
Green Chemistry and Catalysis
The compound's relevance extends into green chemistry and catalysis, focusing on the synthesis of heterocycles through environmentally benign methods. Organocatalytic approaches for synthesizing tetrahydrobenzo[b]pyrans and other heterocycles emphasize the development of less toxic reagents and the use of green solvents. These methodologies align with sustainable chemistry principles, advocating for minimal environmental impact while achieving efficient chemical transformations (Kiyani, 2018).
properties
IUPAC Name |
(3S)-3-(oxan-2-yloxy)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-9-7(4-6-12-9)13-8-3-1-2-5-11-8/h7-8H,1-6H2/t7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZRWCHDGAWZQT-JAMMHHFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCOC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)O[C@H]2CCOC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470380 |
Source


|
| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone | |
CAS RN |
83680-34-6 |
Source


|
| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)


